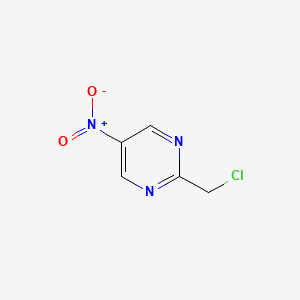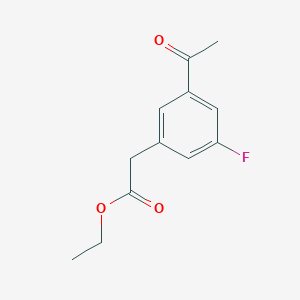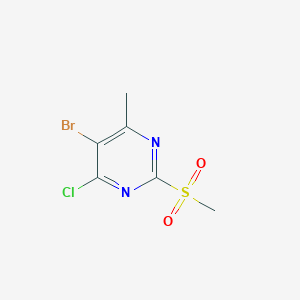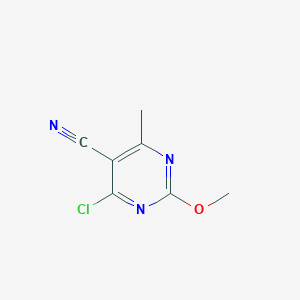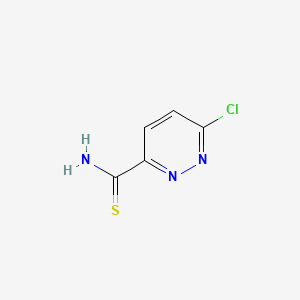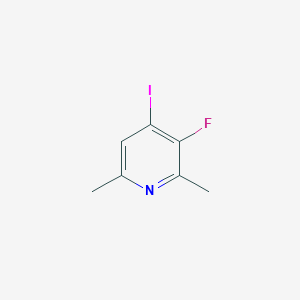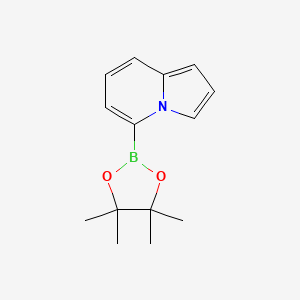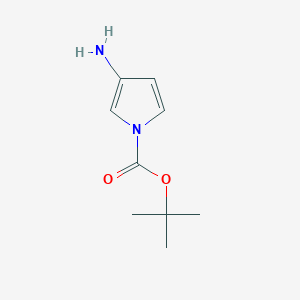
N-boc-3-aminopyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-boc-3-aminopyrrole is a chemical compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing nitrogen. The “N-boc” refers to the tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is significant in organic synthesis and medicinal chemistry due to its versatile reactivity and role as an intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-boc-3-aminopyrrole can be synthesized through several methods. One common approach involves the protection of 3-aminopyrrole with the Boc group. This can be achieved by reacting 3-aminopyrrole with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is typically carried out at room temperature and yields the desired this compound in good to excellent yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and solid acid catalysts to achieve efficient and high-yielding reactions. The use of solid acid catalysts, such as H-BEA zeolite, allows for continuous N-Boc protection of amines, enhancing productivity and reducing the need for additional workup steps .
Analyse Chemischer Reaktionen
Types of Reactions: N-boc-3-aminopyrrole undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Cyclization Reactions: this compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.
Cyclization Reactions: Cyclization can be achieved using various catalysts and reaction conditions, depending on the desired product.
Major Products Formed:
Substitution Reactions: Substituted pyrroles with different functional groups.
Deprotection Reactions: Free 3-aminopyrrole.
Cyclization Reactions: Complex heterocyclic compounds with potential bioactivity
Wissenschaftliche Forschungsanwendungen
N-boc-3-aminopyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: It is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals, where its reactivity and versatility are highly valued
Vergleich Mit ähnlichen Verbindungen
N-boc-3-aminopyrrole can be compared with other similar compounds, such as:
N-boc-2-aminopyrrole: Similar in structure but with the amino group at the 2-position.
N-acetyl-3-aminopyrrole: Another protected form of 3-aminopyrrole with an acetyl group instead of a Boc group.
3-aminopyrrole: The unprotected form, which is more reactive and less stable compared to its Boc-protected counterpart.
Uniqueness: this compound is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
| 465539-66-6 | |
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
tert-butyl 3-aminopyrrole-1-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,10H2,1-3H3 |
InChI-Schlüssel |
WJFWBOPMLQVJOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






